molecular formula C18H20F2N2O B2449387 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-55-0

1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol

Cat. No.: B2449387
CAS No.: 400075-55-0
M. Wt: 318.368
InChI Key: KCXDZWBLLFAVEN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a piperazine moiety, which is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the fluorophenyl groups: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride and 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl groups.

    Reduction to the ethanol derivative: The final step involves the reduction of the intermediate to the ethanol derivative using a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone.

    Reduction: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying the interactions of fluorinated compounds with biological systems.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to known drugs.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its fluorophenyl and piperazine moieties. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-[4-(2-chlorophenyl)piperazino]-1-ethanol: Similar structure but with chlorine atoms instead of fluorine.

    1-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazino]-1-ethanol: Similar structure but with methyl groups instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXDZWBLLFAVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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